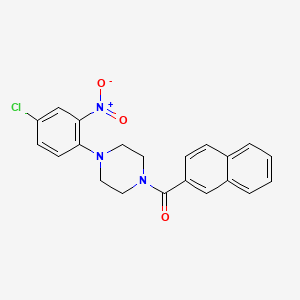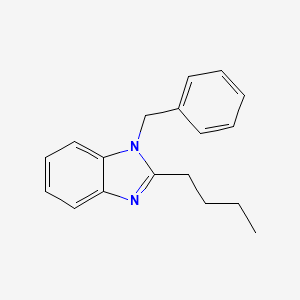
2,3-dichloro-N-(2-nitrophenyl)benzamide
説明
2,3-dichloro-N-(2-nitrophenyl)benzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen.
作用機序
Diclofenac acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2,3-dichloro-N-(2-nitrophenyl)benzamide reduces inflammation, pain, and fever. Diclofenac is a selective inhibitor of COX-2, which is induced in response to inflammation, and has been shown to be more effective in reducing inflammation and pain than non-selective COX inhibitors.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever by inhibiting the production of prostaglandins. Diclofenac has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various pathological processes such as inflammation, oxidative stress, and cancer. Diclofenac has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Diclofenac has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Diclofenac has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established synthesis method. Diclofenac has been extensively studied and has a well-characterized mechanism of action. Diclofenac has also been shown to be effective in various animal models of inflammation, pain, and cancer. However, 2,3-dichloro-N-(2-nitrophenyl)benzamide also has some limitations for lab experiments. It has been shown to have a narrow therapeutic window and can cause gastrointestinal, renal, and cardiovascular side effects at high doses. Diclofenac can also interfere with the production of prostaglandins, which are involved in various physiological processes, and can have off-target effects.
将来の方向性
There are several future directions for the research on 2,3-dichloro-N-(2-nitrophenyl)benzamide. One direction is the development of new formulations of this compound that can reduce its side effects and increase its efficacy. Another direction is the study of the molecular mechanisms of this compound-induced apoptosis in cancer cells and the development of new anticancer drugs based on this compound. Another direction is the study of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of the effects of this compound on the gut microbiome and its potential use in the treatment of gut dysbiosis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a well-established NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It acts by inhibiting the activity of COX enzymes and reducing the production of prostaglandins. Diclofenac has several advantages for lab experiments but also has some limitations and side effects. There are several future directions for the research on this compound, including the development of new formulations, the study of its molecular mechanisms, and its potential use in the treatment of various diseases.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Diclofenac is a potent inhibitor of COX-2, which is induced in response to inflammation, and has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2,3-dichloro-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-5-3-4-8(12(9)15)13(18)16-10-6-1-2-7-11(10)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSORBINFKSAXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide](/img/structure/B3930104.png)


![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930128.png)
![11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930133.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3930137.png)
![N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3930140.png)

![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930162.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3930168.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3930178.png)
![2-methyl-8-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3930189.png)